biological role of 8-iso Prostaglandin E1 in oxidative stress
biological role of 8-iso Prostaglandin E1 in oxidative stress
An In-Depth Technical Guide on the Biological Role of 8-iso-Prostaglandin E1 in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide range of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids, such as arachidonic acid, leads to the formation of a diverse family of compounds known as isoprostanes. Among these, the F-series isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), have been extensively studied and are considered reliable biomarkers of in vivo oxidative stress.[1] Less characterized, but of significant biological interest, are the E-series isoprostanes, including 8-iso-prostaglandin E1 (8-iso-PGE1). This technical guide provides a comprehensive overview of the current understanding of the biological role of 8-iso-PGE1 in oxidative stress, with a focus on its formation, signaling pathways, function as a biomarker, and its effects on various cell types.
Formation and Structure of 8-iso-Prostaglandin E1
8-iso-Prostaglandin E1 is a stereoisomer of prostaglandin E1 (PGE1). Unlike PGE1, which is synthesized through the cyclooxygenase (COX) enzyme pathway, 8-iso-PGE1 is primarily formed in vivo via a non-enzymatic, free radical-catalyzed peroxidation of dihomo-γ-linolenic acid (DGLA). This process is initiated by the abstraction of a hydrogen atom from a methylene group of DGLA by a free radical, leading to the formation of a lipid hydroperoxide, which then undergoes a series of reactions to form a variety of isoprostanes, including 8-iso-PGE1.
It is crucial to note that while the free radical pathway is the primary source of isoprostanes, some studies suggest that COX enzymes can also contribute to their formation, which can complicate the interpretation of isoprostane levels solely as a marker of oxidative stress.[2] The ratio of 8-iso-PGF2α to its COX-derived counterpart, PGF2α, has been proposed as a method to distinguish between chemical and enzymatic lipid peroxidation.[3] A similar approach could potentially be applied to 8-iso-PGE1 and PGE1.
8-iso-PGE1 as a Biomarker of Oxidative Stress
The measurement of isoprostanes in biological fluids such as urine and plasma is considered a gold standard for assessing oxidative stress in vivo. While 8-iso-PGF2α is the most commonly measured isoprostane, 8-iso-PGE1 also serves as a valuable biomarker. Elevated levels of isoprostanes have been documented in a variety of human conditions associated with increased oxidative stress.
Data Presentation: Quantitative Levels of Isoprostanes in Biological Fluids
| Biomarker | Condition | Biological Matrix | Concentration | Citation |
| 8-iso-PGF2α | Coronary Artery Disease | Urine | 9.2 ng/mg creatinine (median) | [4] |
| 8-iso-PGF2α | Non-Coronary Artery Disease | Urine | 6.0 ng/mg creatinine (median) | [4] |
| 8-iso-PGF2α | Acute Myocardial Infarction | Plasma | 290.7 ± 73.9 pg/mL | [5] |
| 8-iso-PGF2α | Stable Coronary Artery Disease | Plasma | 182.0 ± 75.7 pg/mL | [5] |
| 8-iso-PGF2α | No Significant Coronary Artery Disease | Plasma | 118.9 ± 85.5 pg/mL | [5] |
| 8-iso-PGE1 | - | Human Semen | 7 µg/mL | [6] |
Biological Roles and Signaling Pathways of 8-iso-Prostaglandin E1
The biological activities of 8-iso-PGE1 are not as extensively characterized as those of PGE1 or 8-iso-PGF2α. However, emerging evidence suggests that it is a biologically active molecule with potential roles in vasoconstriction, neuro-inflammation, and cytoprotection. Much of our understanding of its signaling is inferred from studies on the closely related 8-iso-PGE2 and PGE1.
Vasoconstrictor Effects
Studies on the related isoprostane, 8-iso-PGE2, have demonstrated potent vasoconstrictor effects in various vascular beds, including the renal and pulmonary circulation.[7] This action is believed to be mediated through the activation of prostanoid TP receptors, the same receptors that mediate the effects of thromboxane A2.[3][4] Antagonists of the TP receptor have been shown to competitively inhibit the vasoconstrictor response to 8-iso-PGE2.[4] It is highly probable that 8-iso-PGE1 exerts similar vasoconstrictor effects through the same TP receptor-mediated pathway. This vasoconstrictor property suggests a potential pathological role for 8-iso-PGE1 in conditions of elevated oxidative stress, such as hypertension and atherosclerosis.
Signaling Pathways
The signaling pathways of 8-iso-PGE1 are not fully elucidated. However, based on the actions of 8-iso-PGE2 and PGE1, several potential pathways can be proposed.
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TP Receptor-Mediated Signaling: Activation of TP receptors by 8-iso-PGE1 would likely lead to the coupling of Gq/11 G-proteins, resulting in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.
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EP Receptor-Mediated Signaling: It is also plausible that 8-iso-PGE1 interacts with the four subtypes of prostaglandin E receptors (EP1, EP2, EP3, and EP4), albeit likely with different affinities than PGE1. PGE1 itself exhibits diverse signaling depending on the receptor subtype.
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EP1 receptors are coupled to Gq and mediate increases in intracellular Ca2+.[8]
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EP2 and EP4 receptors are coupled to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[8][9]
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EP3 receptors are primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[8]
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The net effect of 8-iso-PGE1 on a particular cell type would therefore depend on the relative expression of these different receptor subtypes.
Neuroprotective and Anti-inflammatory Effects
While the direct effects of 8-iso-PGE1 on the nervous system are not well-defined, its parent compound, PGE1, has demonstrated neuroprotective effects in models of cerebral ischemia and hemin-induced toxicity.[10][11] PGE1 has been shown to suppress oxidative stress and reduce neuronal apoptosis through the activation of the Nrf2/HO-1 signaling pathway.[10] Furthermore, PGE1 exhibits anti-inflammatory properties by inhibiting neutrophil adherence to endothelial cells and modulating cytokine production.[12][13][14] It remains to be determined whether 8-iso-PGE1 shares these protective and anti-inflammatory actions.
Data Presentation: Dose-Dependent Effects of PGE1
| Compound | Cell/Tissue Type | Effect | Effective Concentration | Citation |
| PGE1 | Mouse Cortical Neurons | Neuroprotection against hemin-induced toxicity | 10 - 100 nM | [10] |
| PGE1 | Human Monocytes | Potentiation of IL-1 production | Dose-dependent | [15] |
| PGE1 | Human Umbilical Vein Endothelial Cells | Decreased monocyte adhesion | Pretreatment | [14] |
| PGE1 | Trigeminal Ganglion Neurons | Increased inward current (Ih) | ED50 = 29.3 nM | [16] |
| PGE1 | Human Megakaryocyte Leukemia Cells | Dose-dependent increase in intracellular Ca2+ | - | [17] |
Experimental Protocols
Quantification of 8-iso-Prostaglandin E1 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of isoprostanes in biological matrices. The following is a general protocol that can be adapted for the analysis of 8-iso-PGE1.
1. Sample Collection and Storage:
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Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT).
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Immediately centrifuge at 4°C to separate plasma.
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Store plasma or urine samples at -80°C until analysis to prevent auto-oxidation.
2. Sample Preparation (Solid-Phase Extraction - SPE):
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Spike the sample with a deuterated internal standard (e.g., 8-iso-PGE1-d4) to correct for extraction losses and matrix effects.
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Acidify the sample to pH 3 with HCl.
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Condition a C18 SPE cartridge with methanol followed by acidified water.
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Load the acidified sample onto the SPE cartridge.
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Wash the cartridge with acidified water and then with a non-polar solvent like hexane to remove non-polar impurities.
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Elute the isoprostanes with a solvent mixture such as ethyl acetate or a methanol/water mixture.
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
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Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
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Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
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Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for 8-iso-PGE1 and its internal standard need to be optimized. For the similar 8-iso-PGE2, a transition of m/z 351 -> 315 has been used.[18]
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In Vitro Assessment of 8-iso-PGE1 Biological Activity
1. Cell Culture:
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Culture relevant cell types, such as vascular smooth muscle cells, endothelial cells, or neuronal cells, under standard conditions.
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For experiments, plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
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Serum-starve the cells for a period (e.g., 24 hours) before treatment to synchronize them and reduce baseline signaling.
2. Measurement of Intracellular Calcium ([Ca2+]i):
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Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
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Wash the cells to remove excess dye.
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Acquire baseline fluorescence measurements using a fluorescence plate reader or a fluorescence microscope.
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Add 8-iso-PGE1 at various concentrations and record the change in fluorescence over time.
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Calibrate the fluorescence signal to [Ca2+]i using ionophores and calcium buffers.
3. Measurement of Intracellular cAMP:
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Treat cells with 8-iso-PGE1 at various concentrations for a defined period.
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Lyse the cells and measure cAMP levels in the cell lysates using a commercially available Enzyme Immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Visualizations
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of polyunsaturated fatty acids on vasoconstrictions induced by 8-iso-PGF(2alpha) and 8-iso-PGE(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoconstrictor effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F(2alpha) on human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of prostaglandin E1 on normothermic liver ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Combined prostaglandin E1 and lithium exert potent neuroprotection in a rat model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevation of intracellular calcium ion by prostaglandin E1 and its inhibition by protein kinase C in a human megakaryocyte leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
